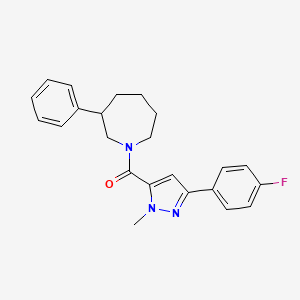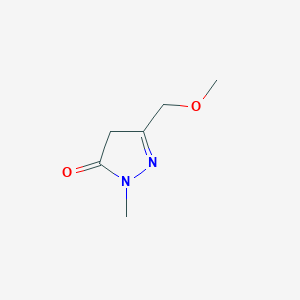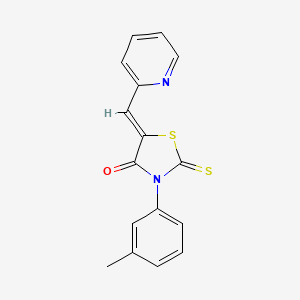![molecular formula C22H20ClN5O3 B2509541 2-[(4-Chlorophenyl)methyl]-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 893974-37-3](/img/no-structure.png)
2-[(4-Chlorophenyl)methyl]-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups and rings that are common in organic chemistry and biochemistry, including a purine ring (a type of heterocyclic aromatic organic compound), a methoxy group (-OCH3), and a chlorophenyl group (a benzene ring with a chlorine atom attached). These groups can confer various properties to the compound, depending on their arrangement and the presence of other functional groups .
Molecular Structure Analysis
The molecular structure of the compound can be inferred from its name and would involve a complex arrangement of rings and functional groups. The exact structure would determine many of the compound’s properties, including its reactivity, polarity, and potential biological activity .Chemical Reactions Analysis
The types of chemical reactions that this compound can undergo would depend on its exact structure. The presence of a purine ring, for example, suggests that it might participate in reactions typical of aromatic compounds, like electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure. For example, the presence of a methoxy group might increase its solubility in certain solvents .Safety And Hazards
Orientations Futures
Propriétés
Numéro CAS |
893974-37-3 |
|---|---|
Nom du produit |
2-[(4-Chlorophenyl)methyl]-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Formule moléculaire |
C22H20ClN5O3 |
Poids moléculaire |
437.88 |
Nom IUPAC |
2-[(4-chlorophenyl)methyl]-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H20ClN5O3/c1-25-19-18(20(29)28(22(25)30)13-14-7-9-15(23)10-8-14)27-12-11-26(21(27)24-19)16-5-3-4-6-17(16)31-2/h3-10H,11-13H2,1-2H3 |
Clé InChI |
UQTUDWXJDKHGPS-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)Cl)N4CCN(C4=N2)C5=CC=CC=C5OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(2-Chlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2509458.png)
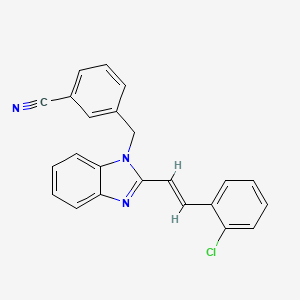
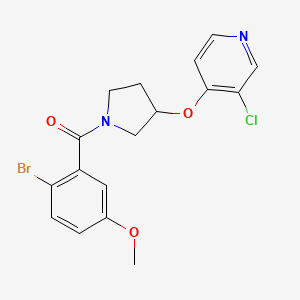

![N-cyclohexyl-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2509464.png)
![3-(4-fluorophenyl)-5-methyl-2,4-dioxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2509469.png)
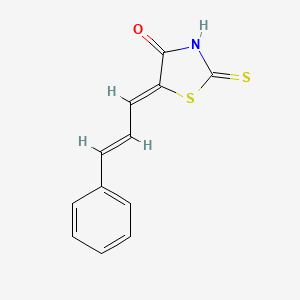
![5-methyl-9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2509472.png)

